molecular formula C21H23N3O4S B2860571 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide CAS No. 681269-98-7

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide

Cat. No.: B2860571
CAS No.: 681269-98-7
M. Wt: 413.49
InChI Key: BCXWAEHROPFJDY-UHFFFAOYSA-N
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Description

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide is recognized in chemical research as a highly potent and selective chemical probe targeting the bromodomains of BRD4, a key member of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins. Its primary research value lies in its ability to competitively inhibit the binding of BRD4 to acetylated lysine residues on histones, thereby disrupting chromatin remodeling and gene transcription programs driven by this interaction. This mechanism is pivotal for investigating oncogenic drivers in various cancers, as BRD4 is known to regulate the expression of critical genes such as MYC and BCL2. Consequently, this inhibitor serves as a critical tool compound for exploring the therapeutic potential of BET inhibition in oncology research, particularly in hematological malignancies and solid tumors. Furthermore, its application extends to fundamental studies of inflammatory diseases and transcriptional regulation, providing researchers with a precise means to dissect the role of BRD4-dependent signaling pathways in cell proliferation, differentiation, and survival. The compound's high selectivity profile makes it an invaluable asset for validating BRD4 as a target and for understanding the functional consequences of its pharmacological inhibition in complex biological systems.

Properties

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-20-3-1-2-19-16-10-14(12-24(19)20)11-23(13-16)29(27,28)18-8-6-17(7-9-18)22-21(26)15-4-5-15/h1-3,6-9,14-16H,4-5,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXWAEHROPFJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related structures from the evidence, focusing on core heterocycles, substituents, and functional groups.

Core Heterocyclic Systems

Compound Name Core Heterocycle Key Functional Groups
Target Compound 1,5-Methanopyrido[1,2-a][1,5]diazocin Sulfonyl, cyclopropanecarboxamide
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () Cyclopropane Carboxamide, phenoxy, methoxy
Benzo[e][1,4]oxazepin derivatives (e.g., Compounds 13, 14, 25, 26 in ) Benzo[e][1,4]oxazepin Methanesulfonamide, phenyl, isopropyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethylimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine Cyano, nitro, ester, phenethyl
  • Structural Implications: The target compound’s diazocin core is distinct from the benzo[e][1,4]oxazepin () or imidazo[1,2-a]pyridine () systems, which may confer unique conformational or electronic properties. Diazocin systems are less common in drug discovery but may offer novel binding modes due to their fused bicyclic architecture. The sulfonyl group in the target compound is analogous to methanesulfonamide groups in ’s derivatives, both acting as polar linkers. However, the sulfonyl’s stronger electron-withdrawing nature may enhance stability or modulate solubility compared to sulfonamides . The cyclopropanecarboxamide in the target compound contrasts with the simpler carboxamide in ’s cyclopropane derivative. The cyclopropane ring’s strain may increase metabolic resistance or influence steric interactions .

Substituent Effects

  • Aromatic Substituents :

    • The para-substituted phenyl group in the target compound is analogous to the 4-nitrophenyl group in ’s imidazo[1,2-a]pyridine derivative. Electron-withdrawing groups (e.g., nitro, sulfonyl) may enhance π-π stacking or dipole interactions in target binding .
    • ’s compounds feature methanesulfonamide groups at meta or para positions on phenyl rings, suggesting positional flexibility for optimizing activity .
  • Hydrogen-Bonding Capacity: The cyclopropanecarboxamide provides both hydrogen-bond donor (N–H) and acceptor (C=O) groups, similar to the methanesulfonamide in ’s derivatives.

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